molecular formula C19H20N2S B2502473 (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine CAS No. 190436-32-9

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine

Cat. No.: B2502473
CAS No.: 190436-32-9
M. Wt: 308.44
InChI Key: YDVWFUNSFXAZSQ-UHFFFAOYSA-N
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Description

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine is an organic compound with the molecular formula C19H20N2S It is characterized by the presence of a thiazole ring and a tert-butyl group attached to a phenyl ring

Properties

IUPAC Name

4-(4-tert-butylphenyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-19(2,3)15-11-9-14(10-12-15)17-13-22-18(21-17)20-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVWFUNSFXAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine typically involves the reaction of 4-(tert-butyl)aniline with 2-bromo-5-chlorothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of

Biological Activity

The compound (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine , a member of the phenylthiazole class, has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of phenylthiazoles typically involves the reaction of thiazole derivatives with various aryl compounds. The specific compound in focus can be synthesized from 4-tert-butylthiobenzamide through a series of reactions involving nucleophilic substitutions and coupling reactions. The resulting compound exhibits enhanced lipophilicity due to the tert-butyl group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of phenylthiazoles against multidrug-resistant bacterial strains. For instance, a series of phenylthiazoles demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Notably:

  • Compounds exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .
  • The ability to disrupt biofilms produced by MRSA was also documented, indicating a potential for treating chronic infections .

Structure-Activity Relationship (SAR)

The effectiveness of these compounds is largely influenced by their structural features. Key findings include:

  • The presence of a tert-butyl group enhances lipophilicity and metabolic stability, contributing to prolonged biological half-lives (e.g., compound 19 showed a half-life of 9.03 hours ) compared to earlier derivatives .
  • Variations in side chains and functional groups significantly affect antibacterial potency. For example, compounds with cationic side chains containing multiple heteroatoms exhibited superior activity against MRSA .

Case Study 1: Efficacy Against MRSA

In a controlled study, several derivatives of the target compound were tested against MRSA USA300 strain:

  • Compound 19 demonstrated rapid bactericidal activity, effectively reducing bacterial counts within hours .
  • A resistant mutant could not be isolated after prolonged exposure to sub-lethal doses, suggesting a low likelihood of resistance development.

Case Study 2: Broad Spectrum Activity

Another investigation assessed the efficacy of phenylthiazole derivatives against various pathogens including Clostridium difficile and Candida albicans:

  • Compounds showed promising antifungal activity with MICs ranging from 4–16 μg/mL , highlighting their potential as broad-spectrum antimicrobials .

Pharmacokinetics and Metabolism

Pharmacokinetic studies revealed that modifications in the chemical structure could lead to significant improvements in metabolic stability. For instance:

  • The introduction of certain substituents reduced hepatic metabolism, allowing for longer circulation times in biological systems .

Scientific Research Applications

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesis, biological activities, and relevant case studies.

Pharmaceutical Development

The compound is being investigated as a potential drug candidate due to its ability to modulate biological pathways. Compounds with similar structures have shown various pharmacological effects, including:

  • Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties against resistant strains .
  • Anticancer Activity : The compound's structural components may allow it to interact with cancer cell lines effectively, as seen in related studies where thiazole derivatives demonstrated cytotoxic effects against certain cancer types .

Biological Assays

Biological assays are crucial for determining the specific activity of this compound against various targets. Techniques employed include:

  • In vitro assays to evaluate antimicrobial and anticancer activities.
  • Molecular docking studies to predict binding affinities and interactions with biological targets .

Case Study 1: Antimicrobial Activity

A study on thiazole derivatives, including those structurally similar to this compound, demonstrated significant antimicrobial activity against a range of pathogens. The results indicated that modifications at the thiazole position could enhance efficacy against resistant strains .

Case Study 2: Anticancer Potential

Research on related thiazole compounds revealed promising anticancer properties. In vitro tests showed that certain derivatives could inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7), suggesting that this compound might exhibit similar or enhanced effects due to its unique structure .

Case Study 3: Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with specific receptors. These studies provide insights into binding affinities and mechanisms of action, which are essential for further drug development efforts .

Q & A

Basic Research Questions

Q. What are the methodological considerations for designing synthetic routes for (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine?

  • Answer : Synthetic routes should prioritize regioselective coupling of the thiazole and phenylamine moieties. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, minimizing trial-and-error approaches. For example, ICReDD’s workflow integrates computational screening of reaction conditions (e.g., solvent, catalysts) with iterative experimental validation to optimize yields . Additionally, protecting groups for the tert-butylphenyl substituent may be necessary to avoid steric hindrance during coupling, as seen in analogous thiazole syntheses .

Q. How can researchers validate the purity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Gas chromatography (GC) with mass spectrometry (GC-MS) is suitable for volatile byproducts, as demonstrated in purity assessments of structurally similar aromatic amines (>98% purity thresholds) . For non-volatile residues, thermogravimetric analysis (TGA) can detect decomposition products.

Q. What separation techniques are effective for isolating this compound from reaction mixtures?

  • Answer : Membrane-based separation (e.g., nanofiltration) or column chromatography with silica gel/pH-adjusted mobile phases (e.g., hexane:ethyl acetate gradients) are effective. The tert-butyl group enhances hydrophobicity, enabling selective partitioning in biphasic systems. Advanced techniques like centrifugal partition chromatography (CPC) may resolve stereochemical impurities, as applied in thiazole derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing/donating effects of the thiazole and tert-butyl groups, reconciling discrepancies in UV-Vis or cyclic voltammetry data. For instance, discrepancies in HOMO-LUMO gaps between experimental and theoretical values may arise from solvent effects, which can be corrected using polarizable continuum models (PCM) .

Q. What reactor design principles apply to scaling up the synthesis of this compound?

  • Answer : Continuous-flow reactors with temperature-controlled microchannels are ideal for exothermic thiazole-forming reactions. Computational fluid dynamics (CFD) simulations can predict heat/mass transfer limitations. For example, CRDC subclass RDF2050112 emphasizes reactor designs that integrate real-time monitoring (e.g., in-line FTIR) to optimize residence time and minimize side reactions .

Q. How do solvent polarity and proticity influence the compound’s stability in catalytic applications?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiazole’s electron-deficient core but may accelerate hydrolysis of the phenylamine group. Kinetic studies in acetonitrile vs. ethanol (as in ’s microwave-assisted syntheses) show that protic solvents reduce aggregation but increase susceptibility to oxidation. Solvent choice should balance reaction rate and stability via Hansen solubility parameter analysis .

Q. What statistical methods are recommended for optimizing reaction conditions when data shows high variability?

  • Answer : Response surface methodology (RSM) with central composite design (CCD) can identify critical variables (e.g., temperature, catalyst loading) and their interactions. For example, fractional factorial designs in reduced the number of experiments by 60% while resolving conflicting effects of pH and stirring rate on yield .

Q. How can spectroscopic techniques elucidate structure-activity relationships (SAR) for this compound in biological studies?

  • Answer : Nuclear Overhauser effect spectroscopy (NOESY) can map spatial interactions between the tert-butyl group and target proteins. Raman spectroscopy paired with docking simulations (e.g., AutoDock Vina) quantifies binding affinities. For phenolic analogs, ’s antioxidant assays combined with SAR models linked substituent positions to bioactivity .

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